Comparative chromatographic retention behavior: Methyl 2-hydroxy-4-methylvalerate vs. homologous esters on polar stationary phase
Methyl 2-hydroxy-4-methylvalerate exhibits a normal alkane retention index (RI) of 1470 on a TC-Wax polar capillary column (60 m × 0.25 mm × 0.25 μm film thickness) under temperature-programmed conditions (40°C to 230°C at 3°C/min with 10 min initial hold) [1]. While direct head-to-head retention index data for close analogs on identical column systems is not available in the open literature to support rigorous quantitative comparison, this RI value provides a verifiable reference point that distinguishes this compound from homologous methyl esters which typically exhibit different elution profiles on polar stationary phases. The polar column retention behavior is relevant for analytical method development in food and flavor research where co-elution with matrix components must be avoided. Importantly, the retention index of 1470 was experimentally determined in the context of volatile compound profiling of snake fruit (Salacca edulis Reinw cv. Pondoh) during maturation, demonstrating its utility in complex food matrices [1].
| Evidence Dimension | Gas chromatographic retention index (polar column) |
|---|---|
| Target Compound Data | Retention index = 1470 |
| Comparator Or Baseline | No direct comparator retention index data available for close analogs on identical column system; baseline = n-alkane series reference scale |
| Quantified Difference | Not calculable due to absence of comparator data on identical system |
| Conditions | Column: TC-Wax capillary, 60 m × 0.25 mm × 0.25 μm film; Carrier: He; Temperature program: 40°C (10 min hold) to 230°C at 3°C/min (10 min final hold) |
Why This Matters
This experimentally validated retention index provides a reproducible reference for chromatographic method development and compound identification in flavor and food analysis laboratories.
- [1] Suhardi S, Suzuki M, Yoshida K, Muto T, Fujita A, Watanabe N. Changes in the volatile compounds and in the chemical and physical properties of snake fruit (Salacca edulis Reinw) Cv. Pondoh during maturation. J Agric Food Chem. 2002;50(26):7627-7633. View Source
